molecular formula C12H17IN2O B1583097 N-Methylcytisine hydriodide CAS No. 20013-22-3

N-Methylcytisine hydriodide

Cat. No. B1583097
CAS RN: 20013-22-3
M. Wt: 332.18 g/mol
InChI Key: DPRCHJCFEKIYQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methylcytisine hydriodide involves several steps. One approach involves the simultaneous analysis of cytisine and N-methylcytisine using three columns with different properties: ACE HILIC-A with a silica stationary phase, ACE HILIC-B with aminopropyl, and ACE HILIC-N with a polyhydroxy stationary phase . Another approach involves nitration with subsequent reduction and a four-step synthetic sequence of exhaustive bromination, regioselective debromination, nitration, and one-pot catalytic reduction of the nitro group, and debromination .


Molecular Structure Analysis

The molecular structure of N-Methylcytisine hydriodide has been studied using high-resolution X-ray data. The data was used for modeling the fine features of electron density distribution, including bonding density and electron lone pairs .


Chemical Reactions Analysis

The chemical reactions involving N-Methylcytisine hydriodide are complex and varied. For example, hydroxymethylation reactions both catalyzed by a scandium–bipyridine ligand complex under micellar conditions were employed as examples of heterogeneous reactions .

Scientific Research Applications

Chromatographic Analysis

  • Scientific Field: Analytical Chemistry .
  • Application Summary: N-Methylcytisine is used in the optimization of a chromatographic system for the analysis of cytisine and N-methylcytisine in various plant extracts .
  • Methods of Application: The determination of investigated compounds was performed by High Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), while High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight–Mass Spectrometry (HPLC-QTOF-MS) was applied for the qualitative analysis of plant extracts .
  • Results: The application of columns with alkylbonded and phenyl stationary phases led to a very weak retention of cytisine and N-methylcytisine, even when the mobile phases containing only 5% of organic modifiers were used .

Cytotoxic Activity Study

  • Scientific Field: Pharmacology .
  • Application Summary: N-Methylcytisine is used in the investigation of the cytotoxic activities of selected alkaloids and plant extracts .
  • Methods of Application: The study involved the extraction of N-Methylcytisine from various plant extracts and testing their cytotoxic activities .
  • Results: The results of the study are not explicitly mentioned in the source .

Alkaloid Determination in Lupins

  • Scientific Field: Food Chemistry .
  • Application Summary: N-Methylcytisine is one of the alkaloids that can be determined in lupins using an HPLC-MS/MS method .
  • Methods of Application: The method involves the use of High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the determination of alkaloids in lupins .
  • Results: The results of the study are not explicitly mentioned in the source .

Complex Processing of Thermopsis Alterniflora

  • Scientific Field: Industrial Production .
  • Application Summary: A technology for complex processing of the plant Thermopsis alterniflora to produce cytisine, N-methylcytisine, and Flateron (flavonoids sum) has been developed .
  • Methods of Application: The method involves the extraction and processing of the plant Thermopsis alterniflora .
  • Results: The results of the study are not explicitly mentioned in the source .

Safety And Hazards

Safety data sheets suggest that N-Methylcytisine hydriodide should be handled with care. It is recommended to ensure adequate ventilation, use personal protective equipment, and avoid ingestion or contact with skin and eyes .

Future Directions

While specific future directions for N-Methylcytisine hydriodide were not found in the retrieved sources, the field of controlled drug delivery, which could potentially involve N-Methylcytisine hydriodide, is rapidly evolving. Future research may focus on developing more effective delivery mechanisms and exploring potential therapeutic benefits in various diseases .

properties

IUPAC Name

13-methyl-11-aza-7-azoniatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.HI/c1-8-9-5-13-6-10(8)11-3-2-4-12(15)14(11)7-9;/h2-4,8-10,13H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRCHJCFEKIYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CNCC1C3=CC=CC(=O)[NH+]3C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylcytisine hydriodide

CAS RN

20013-22-3
Record name Cytisine, 12-methyl-, hydrogen iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020013223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylcytisine hydriodide
Reactant of Route 2
N-Methylcytisine hydriodide
Reactant of Route 3
N-Methylcytisine hydriodide
Reactant of Route 4
N-Methylcytisine hydriodide
Reactant of Route 5
N-Methylcytisine hydriodide
Reactant of Route 6
N-Methylcytisine hydriodide

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